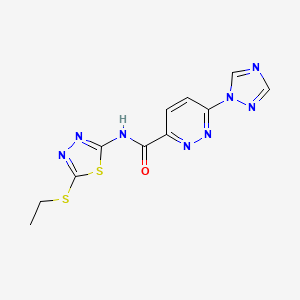
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C11H10N8OS2 and its molecular weight is 334.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising a thiadiazole ring, a triazole ring, and a pyridazine ring. The synthesis typically involves several key steps:
- Formation of the Thiadiazole Ring : Cyclization of thiourea derivatives with ethyl bromide.
- Triazole Ring Attachment : Alkylation of a triazole derivative with the pyridazine compound.
- Final Assembly : Condensation of the thiadiazole intermediate with the triazole-pyridazine compound under controlled conditions.
These reactions require precise conditions to achieve high yields and purity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. For instance:
- In Vitro Studies : The compound has shown significant antibacterial activity against various strains, including Xanthomonas oryzae and Fusarium graminearum. At a concentration of 100 μg/mL, it exhibited inhibition rates of 30% and 56%, respectively .
| Microbial Strain | Inhibition Rate (%) at 100 μg/mL |
|---|---|
| Xanthomonas oryzae pv. oryzicola | 30 |
| Xanthomonas oryzae pv. oryzae | 56 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that it can inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney).
- IC50 Values : The compound demonstrated lower IC50 values compared to standard treatments like cisplatin, indicating higher efficacy in inhibiting cancer cell growth .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has been noted for its anti-inflammatory effects:
- Mechanism of Action : It may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various thiadiazole derivatives, including our compound. Results indicated that it significantly reduced tumor size in animal models when compared to control groups .
Study on Antimicrobial Effects
Another study focused on the antimicrobial activity against plant pathogens found that derivatives of the compound displayed superior efficacy compared to commercial fungicides .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N8OS2/c1-2-21-11-18-17-10(22-11)14-9(20)7-3-4-8(16-15-7)19-6-12-5-13-19/h3-6H,2H2,1H3,(H,14,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEHKLMXQJOIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N8OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














